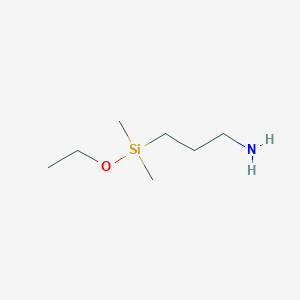
1-Propanamine, 3-(ethoxydimethylsilyl)-
Overview
Description
1-Propanamine, 3-(ethoxydimethylsilyl)-, also known as 3-(ethoxydimethylsilyl)propan-1-amine, is a chemical compound with the molecular formula C7H19NOSi. It is a colorless to light yellow clear liquid that is commonly used as a silane coupling agent. This compound is particularly valued for its ability to modify surfaces, such as glass substrates, polymers, and nanoparticles, through amino silanization reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Propanamine, 3-(ethoxydimethylsilyl)- can be synthesized through the reaction of 3-chloropropyltriethoxysilane with dimethylamine. The reaction typically occurs under an inert atmosphere, such as nitrogen or argon, to prevent moisture and air from interfering with the reaction. The reaction conditions often involve heating the mixture to a specific temperature to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of 1-Propanamine, 3-(ethoxydimethylsilyl)- involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
1-Propanamine, 3-(ethoxydimethylsilyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding silanol derivatives.
Reduction: It can be reduced to form simpler amine derivatives.
Substitution: The ethoxy group can be substituted with other functional groups, such as halides or alkoxides
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogenating agents (e.g., thionyl chloride) or alkoxides (e.g., sodium methoxide) are employed
Major Products Formed
Oxidation: Silanol derivatives.
Reduction: Simpler amine derivatives.
Substitution: Various substituted silane derivatives
Scientific Research Applications
1-Propanamine, 3-(ethoxydimethylsilyl)- has a wide range of applications in scientific research:
Chemistry: Used as a silane coupling agent for surface modification of materials.
Biology: Employed in the functionalization of biomolecules for various biological assays.
Medicine: Utilized in drug delivery systems to enhance the bioavailability of therapeutic agents.
Industry: Applied in the production of advanced materials, such as coatings and adhesives, to improve their properties
Mechanism of Action
The mechanism of action of 1-Propanamine, 3-(ethoxydimethylsilyl)- involves its ability to form covalent bonds with various substrates through its amino and ethoxy groups. The amino group can react with functional groups on the substrate, while the ethoxy group can undergo hydrolysis to form silanol groups, which further react with the substrate. This dual reactivity allows for strong adhesion and modification of surfaces .
Comparison with Similar Compounds
Similar Compounds
- 3-(Chloropropyl)triethoxysilane
- 3-(Aminopropyl)triethoxysilane
- 3-(Methoxydimethylsilyl)propan-1-amine
Uniqueness
1-Propanamine, 3-(ethoxydimethylsilyl)- is unique due to its specific combination of ethoxy and dimethylsilyl groups, which provide distinct reactivity and versatility in surface modification applications. Compared to similar compounds, it offers a balanced reactivity profile that makes it suitable for a wide range of applications in different fields .
Properties
IUPAC Name |
3-[ethoxy(dimethyl)silyl]propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H19NOSi/c1-4-9-10(2,3)7-5-6-8/h4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLISOBUNKGBQCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](C)(C)CCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H19NOSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6066361 | |
| Record name | 1-Propanamine, 3-(ethoxydimethylsilyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6066361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18306-79-1 | |
| Record name | (3-Aminopropyl)dimethylethoxysilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18306-79-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Propanamine, 3-(ethoxydimethylsilyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018306791 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Propanamine, 3-(ethoxydimethylsilyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Propanamine, 3-(ethoxydimethylsilyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6066361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
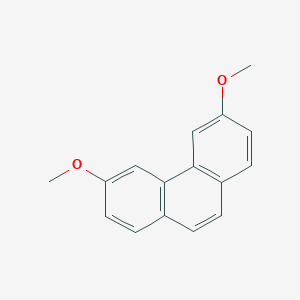
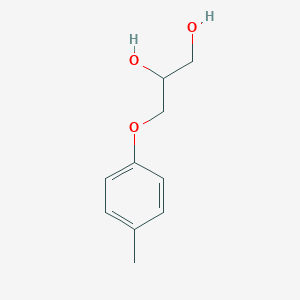

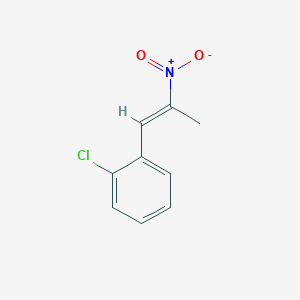




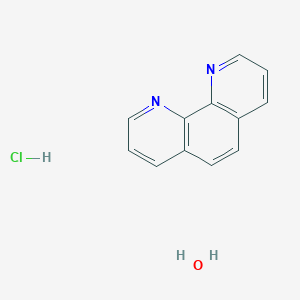
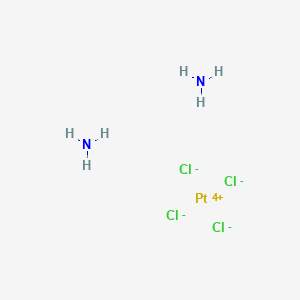
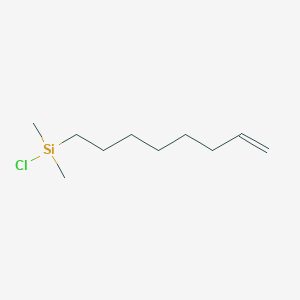
![Glycine, N-[N-[N-(heptafluorobutyryl)glycyl]glycyl]-, methyl ester](/img/structure/B101125.png)
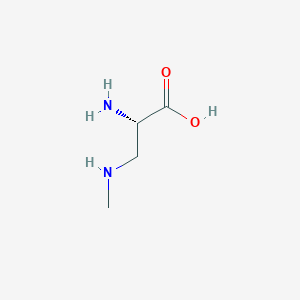
![[(Z)-[(E)-Pent-3-en-2-ylidene]amino]urea](/img/structure/B101132.png)
